molecular formula C7H18N2 B3056369 1,4-Butanediamine, N-propyl- CAS No. 70862-18-9

1,4-Butanediamine, N-propyl-

Cat. No.: B3056369
CAS No.: 70862-18-9
M. Wt: 130.23 g/mol
InChI Key: GHQFRBNLAGNQOE-UHFFFAOYSA-N
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Description

This compound belongs to the broader class of polyamines, which are known to play diverse roles in various biological processes. It is characterized by a propyl group attached to one of the nitrogen atoms of 1,4-butanediamine (putrescine).

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediamine, N-propyl- can be synthesized through various methods. One common approach involves the reaction of 1,4-butanediamine with propyl halides under basic conditions to introduce the propyl group . Another method includes the use of N-protected precursors, which are then deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of 1,4-Butanediamine, N-propyl- often involves biocatalytic processes. For example, bio-based butane diamine can be obtained via biochemical routes by fermentation of glucose with metabolically engineered strains of Escherichia coli . This method is environmentally friendly and sustainable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediamine, N-propyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions include primary amines, amides, nitriles, and various substituted derivatives .

Scientific Research Applications

1,4-Butanediamine, N-propyl- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of polyamides and other polymers.

    Biology: It plays a role in the stabilization of nucleic acids and is involved in cellular metabolism.

    Medicine: It is used in the development of pharmaceuticals and as a stabilizer for certain drugs.

    Industry: It is used in the production of biopolyamides and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

1,4-Butanediamine, N-propyl- exerts its effects through various molecular targets and pathways. It functions as a polyamine, which is essential for eukaryotic cell growth . It stabilizes the helical structure of nucleic acids and acts as a free radical scavenger, preventing oxidative damage to DNA . Additionally, it is involved in the regulation of gene expression and the stabilization of chromatin .

Comparison with Similar Compounds

Similar Compounds

    1,4-Butanediamine (putrescine): Similar in structure but lacks the propyl group.

    1,5-Pentanediamine (cadaverine): Similar in structure but has an additional carbon atom in the chain.

    Spermine: A polyamine with a longer carbon chain and additional amine groups.

Uniqueness

1,4-Butanediamine, N-propyl- is unique due to the presence of the propyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds . This makes it particularly useful in specific applications where these unique properties are advantageous.

Properties

IUPAC Name

N'-propylbutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-2-6-9-7-4-3-5-8/h9H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQFRBNLAGNQOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00505601
Record name N~1~-Propylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70862-18-9
Record name N~1~-Propylbutane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00505601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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